molecular formula C16H11ClN2O2S B285611 1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Cat. No. B285611
M. Wt: 330.8 g/mol
InChI Key: RUMIUPSQBSRERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 361.87 g/mol.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been shown to have both biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase in cells. It has also been shown to reduce the levels of reactive oxygen species in cells, thereby protecting them from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone in lab experiments is its potential as a fluorescent probe for the detection of thiols in biological samples. It is also relatively easy to synthesize and has been shown to have low toxicity. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone involves the reaction of 4-chloroacetophenone and 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The reaction mixture is heated under reflux for several hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has potential applications in various areas of scientific research. It has been studied for its antitumor, antimicrobial, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of thiols in biological samples.

properties

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C16H11ClN2O2S/c17-13-8-6-11(7-9-13)14(20)10-22-16-19-18-15(21-16)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

RUMIUPSQBSRERS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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